2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-18-9-7-16(8-10-18)19(23)14-27-21(25)17-11-20(24)22(13-17)12-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3 |
InChI Key |
MJUHEKJAOULGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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